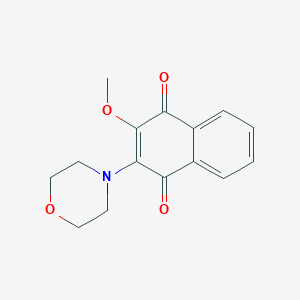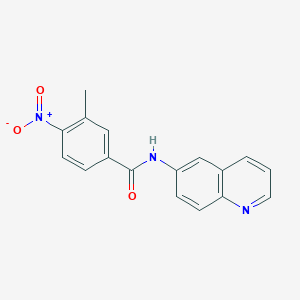
2-acetylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as ADIA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ADIA is a derivative of isoindoline-1,3-dione and has a unique structure that makes it an interesting compound for research.
作用機序
The mechanism of action of 2-acetylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is not well understood. However, it is believed that the compound interacts with metal ions through coordination bonds, which leads to the formation of a complex that exhibits strong fluorescence.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the compound may have antioxidant properties and could potentially be used as a therapeutic agent for the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
One of the major advantages of 2-acetylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is its strong fluorescence in the presence of metal ions, which makes it a potential candidate for the development of sensors for the detection of metal ions. However, the compound has some limitations, such as its low solubility in aqueous solutions, which may limit its use in biological applications.
将来の方向性
There are several potential future directions for the research on 2-acetylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One area of interest is the development of this compound-based sensors for the detection of metal ions in biological and environmental samples. Another potential direction is the investigation of the compound's antioxidant properties and its potential use as a therapeutic agent for the treatment of oxidative stress-related disorders. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields.
合成法
The synthesis of 2-acetylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction of isoindoline-1,3-dione with acetyl chloride in the presence of a catalyst. The product is then treated with ethyl chloroacetate to obtain this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in good yields.
科学的研究の応用
2-acetylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit strong fluorescence in the presence of metal ions such as copper, zinc, and iron. This property makes it a potential candidate for the development of sensors for the detection of metal ions in biological and environmental samples.
特性
IUPAC Name |
(2-acetylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-11(20)12-6-4-5-9-15(12)24-16(21)10-19-17(22)13-7-2-3-8-14(13)18(19)23/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDRUPMVTXJGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)
![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5732843.png)



![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)
![4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5732902.png)
![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)
